MAT-POS-450cb4f9-1
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Overview
Description
The compound “MAT-POS-450cb4f9-1” is a non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro). This compound was discovered as part of the COVID Moonshot initiative, which aimed to identify potent antiviral compounds through a collaborative, open-science approach .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MAT-POS-450cb4f9-1” involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain .
Industrial Production Methods
Industrial production methods for “this compound” would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis platforms and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
“MAT-POS-450cb4f9-1” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “this compound”. These derivatives can have different biological activities and properties .
Scientific Research Applications
“MAT-POS-450cb4f9-1” has several scientific research applications, including:
Mechanism of Action
The mechanism of action of “MAT-POS-450cb4f9-1” involves the inhibition of the SARS-CoV-2 main protease (Mpro). This protease is essential for the viral replication process, and its inhibition prevents the virus from processing its polyproteins, thereby halting viral replication. The compound binds to the active site of the protease, blocking its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
MAT-POS-e194df51-1: Another non-covalent inhibitor of SARS-CoV-2 main protease with similar antiviral potency.
Compound 19: A non-covalent inhibitor with a different chemical structure but comparable antiviral activity.
Uniqueness
“MAT-POS-450cb4f9-1” is unique due to its specific binding mode and high potency against the SARS-CoV-2 main protease. It also exhibits favorable pharmacokinetic properties, making it a promising candidate for further development as an antiviral agent .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)20(26)17-13-19(25)22-18-7-2-1-6-16(17)18/h1-7,12,17H,8-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMZFFYSZUSZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3CC(=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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